N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N'-phenylthiourea
Description
N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N’-phenylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and have been studied for various medicinal applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.
Properties
CAS No. |
62230-76-6 |
|---|---|
Molecular Formula |
C17H19N3S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)-3-phenylthiourea |
InChI |
InChI=1S/C17H19N3S/c1-12-10-14-15(18-11-12)8-5-9-16(14)20-17(21)19-13-6-3-2-4-7-13/h2-4,6-7,10-11,16H,5,8-9H2,1H3,(H2,19,20,21) |
InChI Key |
VCFSZZFSGOBOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCCC2NC(=S)NC3=CC=CC=C3)N=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N’-phenylthiourea typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiulcer and antisecretory activities.
Mechanism of Action
The mechanism of action of N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N’-phenylthiourea involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(1-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethyl)thiourea
- N-Methyl-1-(5-(5,6,7,8-tetrahydro-1,5-naphthyridine))thiocarboxamide
- N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide
Uniqueness
N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N’-phenylthiourea is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic properties, making it a valuable candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
